
1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, also known as DFPTA, is a novel synthetic compound with potential applications in the fields of medicinal chemistry and drug discovery. DFPTA has been found to possess significant biological activities, including anti-tumor, anti-inflammatory, and antioxidant properties. As such, it has been the subject of various studies aiming to further explore its potential applications.
Aplicaciones Científicas De Investigación
Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds
Triazole derivatives, such as 5-amino-1,2,3-triazole-4-carboxylates, serve as crucial scaffolds for developing biologically active compounds and peptidomimetics. The use of ruthenium-catalyzed cycloaddition reactions facilitates the synthesis of these structures with high regiocontrol, enabling the creation of triazole-containing dipeptides and compounds with potential as HSP90 inhibitors (Ferrini et al., 2015).
Corrosion Inhibition
Triazole derivatives, exemplified by 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been identified as highly efficient corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate remarkable inhibition efficiencies, showcasing their potential in protecting industrial materials (Lagrenée et al., 2002).
Novel Syntheses of Triazole Derivatives
Innovative synthetic approaches have been developed for 1,4,5-trisubstituted 1,2,3-triazoles, utilizing one-pot reactions that involve arylboronic acids, sodium azide, and active methylene ketones. Such methodologies highlight the versatility of triazole chemistry in creating structurally diverse compounds (Zhang et al., 2013).
Metal-Organic Frameworks (MOFs)
Triazole-based ligands, incorporating both carboxylate and triazole groups, have been utilized in the construction of dynamic metal-organic frameworks (MOFs). These MOFs demonstrate significant potential in selective gas sorption, particularly in the selective sorption of CO2 over N2 and CH4, pointing towards applications in gas separation and storage (Chen et al., 2015).
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been explored, with various 1,2,3-triazole compounds synthesized and evaluated for their activity against bacterial and fungal strains. Such studies underscore the role of triazole derivatives in developing new antimicrobial agents (Holla et al., 2005).
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-5-propyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-2-3-10-11(12(18)19)15-16-17(10)7-4-5-8(13)9(14)6-7/h4-6H,2-3H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKCMJUYPUTMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2520408.png)
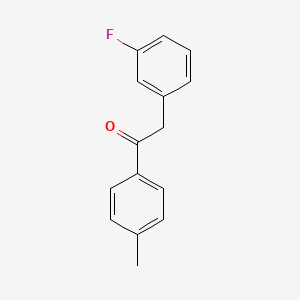

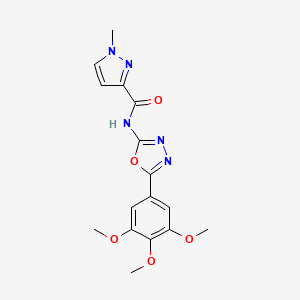
![1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2520417.png)
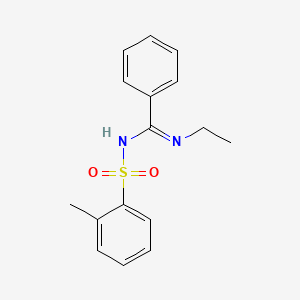

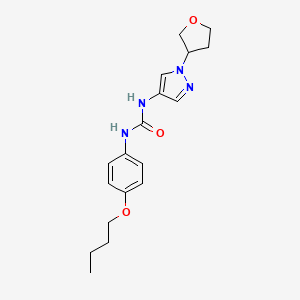
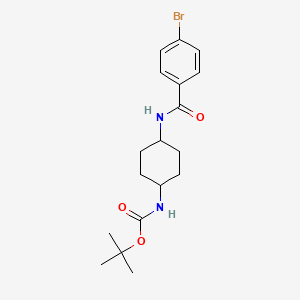
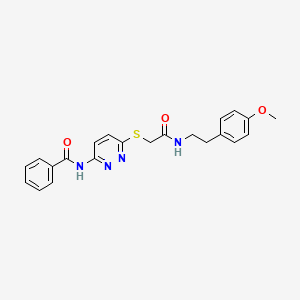
![N-[(6,6-Dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2520425.png)
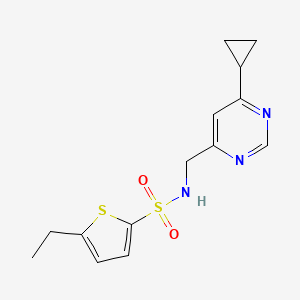
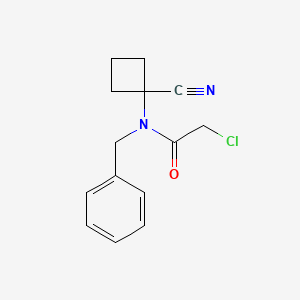
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2520429.png)